Lumaflavanone C

Description

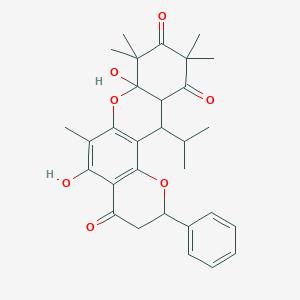

Lumaflavanone C is a flavanone-class compound cataloged in the Lipid Maps Structure Database (LMSD) under the classification Flavanones [PK1214]. Its molecular formula is C₂₀H₂₀O₄ with a molecular mass of 324.136158 g/mol . Structurally, flavanones are characterized by a 2-phenylchroman-4-one backbone, and this compound likely features hydroxyl or methoxy substitutions that differentiate it from analogs .

Properties

Molecular Formula |

C30H34O7 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

5,7a-dihydroxy-6,8,8,10,10-pentamethyl-2-phenyl-12-propan-2-yl-2,3,11a,12-tetrahydropyrano[2,3-a]xanthene-4,9,11-trione |

InChI |

InChI=1S/C30H34O7/c1-14(2)19-21-24(37-30(35)22(19)26(33)28(4,5)27(34)29(30,6)7)15(3)23(32)20-17(31)13-18(36-25(20)21)16-11-9-8-10-12-16/h8-12,14,18-19,22,32,35H,13H2,1-7H3 |

InChI Key |

RPBFBOLBXRVOGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C3=C1OC4(C(C3C(C)C)C(=O)C(C(=O)C4(C)C)(C)C)O)OC(CC2=O)C5=CC=CC=C5)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Mass (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₂₀H₂₀O₄ | 324.136158 | Likely hydroxyl/methoxy substitutions |

| Leucadenone A | C₂₀H₂₂O₄ | 326.151808 | Additional methyl group compared to this compound |

| Epilumaflavanone B | C₂₀H₂₀O₅ | 340.131073 | Extra oxygen atom, possibly an epoxy group |

| Kurziflavolactone A | C₂₃H₂₂O₆ | 406.141581 | Lactone ring and extended alkyl chain |

Source: LMSD ; Flavonoids: Chemistry, Biochemistry and Applications .

Structural Differences and Implications

Leucadenone A: Shares a nearly identical molecular formula with this compound but has a higher mass (326.15 vs. 324.14 g/mol), indicating an additional methyl group. This minor structural variation may influence lipid solubility and receptor binding .

Epilumaflavanone B: Contains an additional oxygen atom (C₂₀H₂₀O₅), likely forming an epoxy or ketone group. This modification could enhance antioxidant activity but reduce membrane permeability .

Kurziflavolactone A : Distinguished by a lactone ring and a longer carbon chain (C₂₃H₂₂O₆), which may confer unique biological roles, such as antimicrobial or anti-inflammatory properties .

Q & A

Basic Research Questions

Q. How can Lumaflavanone C be reliably identified and isolated from natural sources?

- Methodological Answer : Identification typically involves phytochemical screening using UV-Vis spectroscopy (for flavonoid detection at ~270–290 nm) followed by preparative chromatography (e.g., HPLC or column chromatography with silica gel). Confirmation requires NMR (¹H/¹³C) and mass spectrometry (HRMS) to resolve structural ambiguity, particularly distinguishing it from analogs like Lumaflavanone A/B . Isolation protocols should prioritize solvent polarity gradients (e.g., hexane/ethyl acetate) to separate this compound from co-eluting compounds in crude extracts .

Q. What are the standard in vitro assays to evaluate this compound’s preliminary bioactivity?

- Methodological Answer : Common assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ quantification).

- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) activity.

- Cytotoxicity : MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.

Ensure negative controls (e.g., DMSO vehicle) and triplicate measurements to minimize variability .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Prepare buffered solutions (pH 3–9) and incubate this compound at 25°C, 37°C, and 50°C.

Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours).

Calculate half-life (t₁/₂) using first-order kinetics.

Include mass balance checks to identify degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Sample purity : Validate compound purity (>95% via HPLC) and confirm absence of co-isolated impurities (e.g., Physalin J or Subtrifloralactones) that may synergize/antagonize effects .

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and cross-validate findings using orthogonal methods (e.g., siRNA knockdown if targeting a specific pathway).

- Statistical rigor : Apply meta-analysis to aggregate data from independent studies, assessing heterogeneity via I² statistics .

Q. How can researchers elucidate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Combine:

- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., NF-κB or PI3K).

- Transcriptomics/proteomics : RNA-Seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment.

- Kinetic assays : Surface plasmon resonance (SPR) for real-time binding kinetics validation.

Triangulate results to distinguish direct targets from downstream effects .

Q. What synthetic routes are feasible for this compound derivatives to enhance bioavailability?

- Methodological Answer : Employ semi-synthetic modifications:

Glycosylation : Introduce sugar moieties at the 7-OH position to improve water solubility.

Lipid conjugation : Attach fatty acid chains (e.g., palmitate) via ester linkages for lymphatic absorption.

Prodrug design : Mask hydroxyl groups with acetyl/propionyl protectors, followed by in vitro hydrolysis studies.

Validate modifications using LC-MS/MS and comparative pharmacokinetic studies in rodent models .

Q. How can researchers address the challenge of low natural abundance of this compound in plant sources?

- Methodological Answer : Optimize:

- Plant tissue culture : Elicitation with jasmonic acid or UV stress to enhance biosynthesis.

- Heterologous expression : Engineer yeast (e.g., Saccharomyces cerevisiae) with flavonoid biosynthetic genes (e.g., CHS, CHI).

- Synthetic biology : CRISPR-Cas9 editing of precursor pathways in model plants (e.g., Nicotiana benthamiana) .

Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism).

- Report EC₅₀/IC₅₀ with 95% confidence intervals.

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

Include raw data in supplementary materials for reproducibility .

Q. How should researchers handle conflicting structural data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Re-run NMR under standardized conditions (e.g., 600 MHz, CDCl₃/CD₃OD).

- Compare with computed NMR shifts (DFT calculations at B3LYP/6-311+G(d,p)).

- Consult crystallographic data if available (e.g., X-ray diffraction for absolute configuration) .

Ethical & Methodological Best Practices

- Data transparency : Share raw chromatograms, spectral data, and statistical scripts via repositories like Zenodo .

- Replication : Collaborate with independent labs to verify key findings, particularly bioactivity claims .

- Citation rigor : Prioritize primary literature over reviews; cross-reference compound IDs (e.g., CAS numbers) to avoid misattribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.